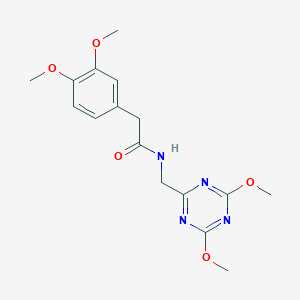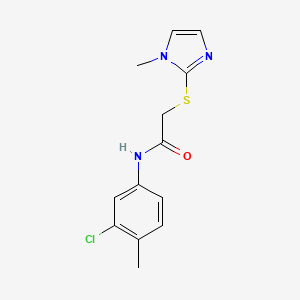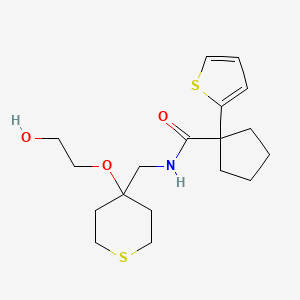
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a triazine ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with methanol under basic conditions to introduce the methoxy groups at the 4 and 6 positions.
Attachment of the Methyl Group: The triazine intermediate is then reacted with formaldehyde and a suitable amine to introduce the methyl group at the 2 position.
Coupling with Dimethoxyphenyl Acetic Acid: The final step involves coupling the triazine intermediate with 3,4-dimethoxyphenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazine derivatives or ring-opened products.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific binding affinities for biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, while the dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dihydroxyphenyl)acetamide
Uniqueness
Compared to similar compounds, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both the triazine ring and the dimethoxyphenyl group, which confer distinct chemical reactivity and binding properties. This combination makes it particularly useful in applications requiring specific molecular interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-22-11-6-5-10(7-12(11)23-2)8-14(21)17-9-13-18-15(24-3)20-16(19-13)25-4/h5-7H,8-9H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQJOCJSYSDPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NC(=N2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2432587.png)


![N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2432592.png)
![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)
![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)
![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)
![5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2432601.png)
![N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2432602.png)
![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)
![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
![4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2432610.png)
